molecular formula C13H11FN2O2S B12501873 3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

Cat. No.: B12501873
M. Wt: 278.30 g/mol
InChI Key: WIGOONBBRLVQFZ-UHFFFAOYSA-N
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Description

5-fluoro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and sulfur atoms within its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the tricyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve the precise control of reaction parameters and the use of high-purity starting materials to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

5-fluoro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of fluorine and sulfur atoms can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),7]tetradeca-2,4,6,9-tetraene-9-carbonitrile
  • 8-thia-9-azatricyclo[8.4.0.0(2),7]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Uniqueness

5-fluoro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile is unique due to the presence of a fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C13H11FN2O2S

Molecular Weight

278.30 g/mol

IUPAC Name

3-fluoro-5,5-dioxo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile

InChI

InChI=1S/C13H11FN2O2S/c14-9-4-5-11-12(7-9)19(17,18)13(8-15)10-3-1-2-6-16(10)11/h4-5,7H,1-3,6H2

InChI Key

WIGOONBBRLVQFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(S(=O)(=O)C3=C2C=CC(=C3)F)C#N)C1

Origin of Product

United States

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